molecular formula C11H17Cl2N B172425 (3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride CAS No. 1011-59-2

(3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride

Cat. No. B172425
CAS RN: 1011-59-2
M. Wt: 234.16 g/mol
InChI Key: KJBOLGFVUPJVKR-UHFFFAOYSA-N
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Description

(3-Chloro-3-phenyl-propyl)-dimethyl-amine hydrochloride, also known as CPP-DMH, is an organic compound that belongs to the class of tertiary amines. It is a colorless, hygroscopic solid with a molecular weight of 239.77 g/mol and a melting point of >300°C. CPP-DMH is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a precursor in the synthesis of other compounds. It is also widely used in scientific research, particularly in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Characterization

  • A study discussed the synthesis and spectroscopic characterization of a series of secondary amide analogues based on the fungal natural product 3‐chloro‐4‐hydroxyphenylacetamide, where 3‐chloro‐4‐hydroxyphenylacetic acid was coupled to a variety of primary amines. One compound exhibited moderate cytotoxicity against human melanoma and prostate cell lines, suggesting potential applications in cancer research (Davis, Pierens, & Parsons, 2007).

Chemical Synthesis and Surfactant Development

  • Another research focused on the synthesis of an asymmetric cationic Gemini surfactant using hexadecyl dimethyl tertiary amine and octadecyl dimethyl tertiary amine, which were reacted with hydrochloric acid and epichlorohydrin. This study could be relevant for industrial applications in the production of surfactants (Liu Fa, 2016).

Polymer Modification and Medical Applications

  • Research on radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines was conducted. The modified polymers showed increased swelling and thermal stability, and exhibited higher antibacterial and antifungal activities, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).

Heterocyclic Synthesis and Pharmaceutical Applications

  • A study detailed the synthesis of various pyrazole, pyridine, and pyrimidine derivatives using enaminonitriles, highlighting the potential of these compounds in pharmaceutical chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

3-chloro-N,N-dimethyl-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBOLGFVUPJVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507540
Record name 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine hydrochloride

CAS RN

79130-51-1, 1011-59-2
Record name 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1011-59-2
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Synthesis routes and methods I

Procedure details

A solution containing 442 g. of N,N-dimethyl 3-phenyl-3-hydroxypropylamine in 5 l. of chloroform was saturated with dry gaseous hydrogen chloride. 400 ml. of thionyl chloride were then added to the chloroform solution at a rate sufficient to maintain reflux. The solution was refluxed an additional 5 hours. Evaporation of the chloroform and other volatile constituents in vacuo yielded N,N-dimethyl 3-phenyl-3-chloropropylamine hydrochloride which was collected by filtration, and the filter cake washed twice with 1500 ml. portions of acetone. The washed crystals weighed about 500 g. and melted at 181°-183° C. with decomposition. An additional 30 g. of compound were obtained from the acetone wash by standard crystallization procedures. The structure of the above compound was verified by NMR and titration.
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Synthesis routes and methods II

Procedure details

(+-)3-dimethylamino-l-phenyl-1-propanol (10) (19 g) was dissolved in CH2Cl2 (200 ml). The solution was saturated with HCl (g). Thionyl chloride (17 ml) was added dropwise over 20 min. resulting in slight reflux. Subsequental reflux for 5 h resulted in the formation of a precipitate. Cooling and evaporation of the reaction mixture resulted in a yellowish crystalline mass, which was rinsed by several washings with acetone, resulting in colourless crystals of the title compound identified by 1H NMR.
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